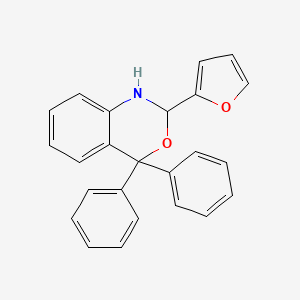

![molecular formula C23H30N2O5S B5550900 N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)

N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those closely related to the specified compound, typically involves reactions between different phenyl and methyl groups, utilizing extensive intra- and intermolecular hydrogen bonds. For instance, compounds structurally related to the target molecule have been synthesized through interactions involving dimethylaniline and benzenesulfonyl chloride in aqueous media, followed by reactions with various halides (Abbasi et al., 2016). Such processes highlight the intricate chemistry involved in creating compounds with specific sulfonamide functionalities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is stabilized by hydrogen bonding, contributing to the formation of dimeric or tetrameric units, depending on the substitution patterns on the phenyl ring (Siddiqui et al., 2008). These structural arrangements are crucial for understanding the compound's chemical behavior and interaction potentials.

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, highlighting their reactivity and interaction with different chemical groups. For example, reactions involving chlorosulfonic acid and dimethyl substituted phenyl amine yield N-dimethylphenyl substituted derivatives of sulfonamides, showcasing the compound's versatility and reactivity (Aziz‐ur‐Rehman et al., 2014).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including the target compound, are influenced by their molecular structure. Crystallography studies reveal how hydrogen bonding and molecular geometry affect the compound's solid-state structure and stability (Rublova et al., 2017). These properties are essential for understanding the compound's behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties of sulfonamides are characterized by their reactivity and the ability to form various derivatives through reactions with different electrophiles. Studies have demonstrated the synthesis of diverse sulfonamide derivatives, showcasing the compound's chemical versatility and potential for yielding a wide range of chemical entities with varied functionalities (Khalid et al., 2014).

Applications De Recherche Scientifique

Revisiting Mechanisms of Bond Cleavage in Lignin Acidolysis

Lignin, a major component of plant biomass, undergoes acidolysis, a process important for biomass conversion and valorization. Research by Yokoyama (2015) on dimeric non-phenolic β-O-4-type lignin model compounds revealed distinct mechanisms of bond cleavage, highlighting the role of the γ-hydroxymethyl group and the hydride transfer mechanism in acidolysis. This study provides insights into the degradation pathways of lignin, contributing to the development of efficient biomass utilization strategies. Read more.

Anxiolytic-like Activity of Piperazine Derivatives

Strub et al. (2016) explored the pharmacological properties of a novel N-cycloalkyl-N-benzoylpiperazine derivative, exhibiting significant anxiolytic-like activity without affecting locomotor activity or motor coordination. This research contributes to the development of new therapeutic agents for anxiety disorders, demonstrating the potential of piperazine derivatives in psychiatric medicine. Read more.

Amyloid Imaging in Alzheimer's Disease

Nordberg (2008) reviewed the progress in amyloid imaging ligands for Alzheimer's disease, emphasizing the potential of these ligands in early disease detection and evaluation of antiamyloid therapies. The study highlights the critical role of PET amyloid imaging in understanding the pathophysiological mechanisms of Alzheimer's disease. Read more.

Environmental Fate of Alkylphenols

Ying, Williams, and Kookana (2002) reviewed the occurrence, environmental fate, and endocrine-disrupting potential of alkylphenols, byproducts of alkylphenol ethoxylates used in industrial applications. This comprehensive review underscores the need for further studies on the ecological and health impacts of these persistent environmental contaminants. Read more.

Propriétés

IUPAC Name |

N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(piperidine-1-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S/c1-17-9-8-10-18(2)22(17)30-16-19(26)15-24-31(28,29)21-12-5-4-11-20(21)23(27)25-13-6-3-7-14-25/h4-5,8-12,19,24,26H,3,6-7,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRAXOJTWGVSPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(CNS(=O)(=O)C2=CC=CC=C2C(=O)N3CCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

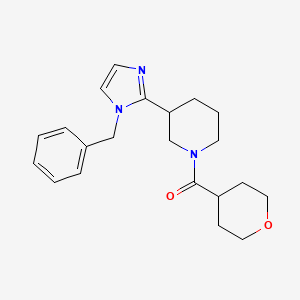

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)

![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)

![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)